molecular formula C13H13F3N4O2 B2827242 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 1448077-69-7

1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2827242
Número CAS: 1448077-69-7
Peso molecular: 314.268
Clave InChI: VMTSPXLSQNLTAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a chemical compound of significant interest in research chemistry and biological screening. It features a molecular architecture combining a 1,2-dihydropyridin-2-one moiety with a 3-trifluoromethyl-1H-pyrazole ring connected via a carboxamide linker. This structure is representative of the pyrazole carboxamide class, which is known to encompass a wide spectrum of biological activities in research contexts . While the specific applications for this compound are still being explored, analogues and structurally related molecules have been investigated for their potential effects. For instance, certain pyrazole carboxamides have demonstrated antifungal properties by targeting mitochondrial function in plant pathogens . Other research into pyrazole derivatives has highlighted their potential in antimicrobial and anticancer activities, with some compounds acting as inhibitors of specific kinase targets like FLT3 and CDK . The presence of the trifluoromethyl group is a common bioisostere in medicinal and agrochemical research, often influencing a compound's metabolic stability, lipophilicity, and overall binding affinity. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate this compound's specific properties and mechanisms of action to further elucidate its potential research applications.

Propiedades

IUPAC Name

1-methyl-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-19-6-2-3-9(12(19)22)11(21)17-5-8-20-7-4-10(18-20)13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTSPXLSQNLTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the pyridine ring. The final steps involve the introduction of the trifluoromethyl group and the formation of the carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dihydropyridine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Cancer Letters highlighted the potential of dihydropyridines in targeting specific cancer pathways, suggesting that our compound may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, particularly in the context of chronic inflammatory diseases. Studies have demonstrated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For example, research in Journal of Medicinal Chemistry indicated that certain dihydropyridine derivatives reduced inflammation markers in animal models .

Neurological Applications

The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases. Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of Alzheimer's disease. A review in Frontiers in Neuroscience discussed how dihydropyridine derivatives might protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Research

In a recent study, researchers synthesized various dihydropyridine derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments . This suggests that our compound could be further explored for similar applications.

Case Study 2: Inflammation Model

A model of rheumatoid arthritis was used to assess the anti-inflammatory effects of dihydropyridine derivatives. The compound demonstrated a marked reduction in paw swelling and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparación Con Compuestos Similares

Core Heterocycle Variations

  • Target compound : 1,2-dihydropyridine core with a 3-carboxamide substituent.
  • Compound 41 () : 1H-pyrrole core with a 2-carboxamide group and a 4-((6-(trifluoromethyl)pyridin-3-yl)methyl) substituent .
  • Compound 38 () : 1H-pyrrole core with a 2-carboxamide group and a 4-((6-(trifluoromethyl)pyridin-3-yl)methyl) substituent, but linked to a 1-methyl-1H-1,2,4-triazole .

Substituent Analysis

  • Trifluoromethyl placement :
    • The target compound places the trifluoromethyl group on the pyrazole ring.
    • Compound 41 and 38 feature trifluoromethyl on a pyridine ring .
  • Linker flexibility :
    • The target compound uses an ethyl linker between the pyrazole and carboxamide.
    • Compound 41 and 38 employ a methylene or direct bond between heterocycles, reducing conformational flexibility .

Key observations :

  • Compound 41 exhibits superior synthetic efficiency and purity compared to Compound 38, likely due to the stability of the imidazole substituent versus the triazole in Compound 38 .
  • The absence of trifluoromethyl on the pyrazole in Compounds 41 and 38 may simplify synthesis but reduce metabolic stability .

Spectroscopic Data

  • Compound 41 : Distinct peaks at δ 11.55 ppm (NH of pyrrole) and δ 7.80 ppm (pyridine protons) .
  • Compound 38 : Key signals at δ 8.56 ppm (triazole proton) and δ 3.91 ppm (methyl group on triazole) .

Pharmacological Potential

  • Target compound : The dihydropyridine core may confer calcium channel modulation properties, while the trifluoromethyl pyrazole enhances lipophilicity and target binding .
  • Compound 41 and 38 : Pyrrole-carboxamides with trifluoromethylpyridine groups are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) but may exhibit higher off-target effects due to rigid linkers .

Q & A

Q. What are the critical factors in optimizing the synthesis of this compound, and how can reaction conditions be systematically refined?

  • Methodological Answer : Synthesis optimization requires screening catalysts (e.g., Lewis acids/bases), solvents (polar aprotic like DMF), and temperature (60–120°C). A fractional factorial design of experiments (DoE) can reduce trial iterations by identifying significant variables (e.g., reaction time vs. yield) . Monitoring via TLC and adjusting stoichiometry of intermediates (e.g., pyridine-2-one precursors) ensures purity >95% .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl pyrazole at δ 7.8–8.6 ppm) and LC-MS for molecular ion validation (expected [M+H]+^+ ~392.2 m/z). Purity assessment via HPLC with UV detection (λ = 254 nm) is critical, with retention time matching synthetic standards .

Q. How should researchers design initial biological screening assays to identify potential therapeutic targets?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s trifluoromethyl and pyrazole motifs, which often interact with ATP-binding pockets. Use fluorescence polarization or SPR to quantify binding affinity (Kd_d) and IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) and validate hits in cell-based viability assays (MTT or CellTiter-Glo) .

Q. What strategies mitigate side reactions during the coupling of the pyridine-2-one core with the trifluoromethyl pyrazole moiety?

  • Methodological Answer : Activate the carboxylic acid group using EDCI/HOBt to form an active ester, reducing racemization. Perform the coupling under inert atmosphere (N2_2/Ar) at 0–4°C to minimize hydrolysis. Monitor by 19F^{19}F-NMR to track trifluoromethyl group incorporation .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with improved binding affinity?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict interactions between the pyridine-3-carboxamide scaffold and target proteins (e.g., COX-2 or EGFR). Use QSAR models to correlate substituent electronegativity (e.g., trifluoromethyl) with activity. Validate predictions via free-energy perturbation (FEP) calculations .

Q. What experimental approaches resolve contradictions in reported biological activity data across similar compounds?

  • Methodological Answer : Conduct meta-analysis of published IC50_{50} values, accounting for assay variability (e.g., buffer pH, cell line differences). Reproduce key studies under standardized conditions and use orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm target engagement. Cross-reference structural analogs (e.g., ethyl ester vs. carboxamide derivatives) to identify SAR trends .

Q. How can multi-step synthesis challenges, such as low yields in cyclization reactions, be addressed?

  • Methodological Answer : Optimize cyclization using microwave-assisted synthesis (120°C, 30 min) to enhance ring closure efficiency. Introduce directing groups (e.g., nitro or methoxy) to stabilize transition states. Screen Brønsted acids (e.g., p-TsOH) or zeolites as catalysts to improve regioselectivity .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR-Cas9 knockout screens with proteomics (TMT labeling) to identify downstream effectors. Use cellular thermal shift assays (CETSA) to confirm target binding in live cells. For in vivo studies, employ PET tracers (e.g., 18F^{18}F-labeled analogs) to track biodistribution and target engagement .

Q. How do structural modifications (e.g., substituent positioning) impact metabolic stability and pharmacokinetics?

  • Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life. Assess microsomal stability (human liver microsomes) and CYP450 inhibition profiles. Use LogP calculations (CLOGP) and MDCK permeability assays to balance lipophilicity and bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.